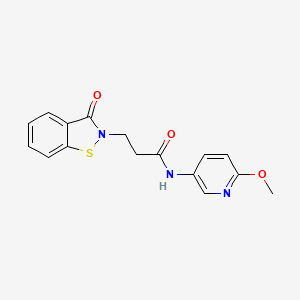
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamines with acid chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for electrophilic activation, and various reducing agents like sodium borohydride for reduction reactions . The conditions often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted isoquinoline and phthalazinone derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects . The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is used in the synthesis of various isoquinoline derivatives and has similar chemical properties.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its dual functionality, combining the properties of both isoquinoline and phthalazinone derivatives. This dual functionality enhances its potential in medicinal chemistry and drug development, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-8-7-15-11-21-23(20(24)18(15)19(17)26-2)13-22-10-9-14-5-3-4-6-16(14)12-22/h3-8,11H,9-10,12-13H2,1-2H3 |
InChI Key |
YJEKMLCKTGJACX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12178109.png)


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12178151.png)
![2-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12178156.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B12178167.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B12178168.png)

![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12178199.png)

![3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178206.png)
